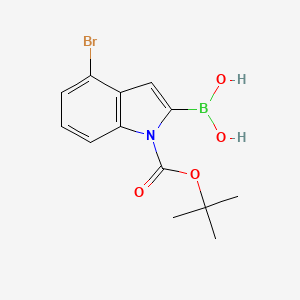

(4-Bromo-1-(tert-butoxycarbonyl)-1H-indol-2-yl)boronic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

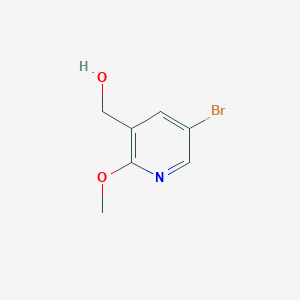

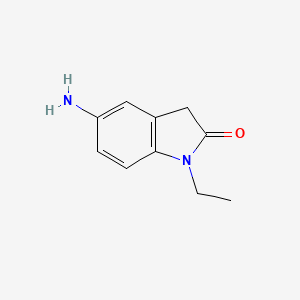

“(4-Bromo-1-(tert-butoxycarbonyl)-1H-indol-2-yl)boronic acid” is a chemical compound with the CAS Number: 957034-29-6. It has a molecular weight of 339.98 and its IUPAC name is 4-bromo-1-(tert-butoxycarbonyl)-1H-indol-2-ylboronic acid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C13H15BBrNO4/c1-13(2,3)20-12(17)16-10-6-4-5-9(15)8(10)7-11(16)14(18)19/h4-7,18-19H,1-3H3 . This code provides a standard way to encode the compound’s molecular structure.Chemical Reactions Analysis

The compound can participate in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The boron moiety in the compound can be converted into a broad range of functional groups .Physical And Chemical Properties Analysis

This compound is a solid under normal conditions. It should be stored in an inert atmosphere, preferably in a freezer under -20°C .科学研究应用

Suzuki-Miyaura Cross-Coupling Reactions

This compound is frequently used in Suzuki-Miyaura cross-coupling reactions , which are pivotal for creating carbon-carbon bonds in organic chemistry. The boronic acid moiety of 1-BOC-4-bromo-indole-2-boronic acid reacts with halide-containing compounds in the presence of a palladium catalyst to form biaryl structures. This reaction is widely utilized in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Synthesis of Hydroxyquinones

Researchers employ 1-BOC-4-bromo-indole-2-boronic acid in the synthesis of hydroxyquinones . This involves Suzuki-Miyaura coupling of phenylidonium ylides of hydroxyquinones, leading to compounds that are significant in medicinal chemistry due to their antioxidant properties .

Palladium-Catalyzed Benzylation

The compound is also involved in palladium-catalyzed benzylation . This process attaches benzyl groups to molecules, which can alter their chemical properties significantly. Such transformations are crucial in the development of new chemical entities with potential therapeutic applications .

Homocoupling Reactions

Homocoupling reactions: are another area where 1-BOC-4-bromo-indole-2-boronic acid finds application. These reactions involve the coupling of two identical molecules to form dimers, which can be further functionalized for use in various organic synthesis pathways .

Copper-Catalyzed Trifluoromethylation

The compound plays a role in copper-catalyzed trifluoromethylation . This reaction introduces a trifluoromethyl group into a molecule, which is a common modification in drug design due to the unique properties that fluorine atoms confer to organic compounds .

安全和危害

未来方向

作用机制

Target of Action

The primary target of 1-BOC-4-bromo-indole-2-boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its target through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

The compound affects the SM coupling reaction pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s role in this pathway is to act as a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .

Pharmacokinetics

The compound’s molecular formula isC13H15BBrNO4 and it has an average mass of 339.978 Da . These properties may influence its absorption, distribution, metabolism, and excretion, and thus its bioavailability.

Result of Action

The result of the compound’s action is the formation of a new carbon–carbon bond via the SM coupling reaction . This reaction is known for its mild and functional group tolerant reaction conditions .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For example, the SM coupling reaction is catalyzed by a metal catalyst . Additionally, the reaction conditions, such as temperature and pH, can also affect the compound’s action. Safety data sheets recommend avoiding dust formation and ensuring adequate ventilation when handling the compound .

属性

IUPAC Name |

[4-bromo-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BBrNO4/c1-13(2,3)20-12(17)16-10-6-4-5-9(15)8(10)7-11(16)14(18)19/h4-7,18-19H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWSBCMYHAIKIPV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(N1C(=O)OC(C)(C)C)C=CC=C2Br)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BBrNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90629628 |

Source

|

| Record name | [4-Bromo-1-(tert-butoxycarbonyl)-1H-indol-2-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90629628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.98 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Bromo-1-(tert-butoxycarbonyl)-1H-indol-2-yl)boronic acid | |

CAS RN |

957034-29-6 |

Source

|

| Record name | [4-Bromo-1-(tert-butoxycarbonyl)-1H-indol-2-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90629628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Bromo-2-[(2-methylbenzyl)oxy]benzoic acid](/img/structure/B1290300.png)

![3-[3-(Dimethylamino)propoxy]benzonitrile](/img/structure/B1290302.png)

![5-Chloro-2-[(2,6-dichlorobenzyl)oxy]benzoic acid](/img/structure/B1290309.png)

![5-Bromo-2-[(2,6-dichlorobenzyl)oxy]benzoic acid](/img/structure/B1290310.png)

![4-Benzyl-1,7lambda6-dithia-4-azaspiro[4.4]nonane-3,7,7-trione](/img/structure/B1290332.png)